molecular formula C11H16N2O4S B12071493 Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Cat. No.: B12071493
M. Wt: 272.32 g/mol
InChI Key: YXTVWJUXSNZRJB-UHFFFAOYSA-N
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Description

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a complex organic compound characterized by its unique structure, which includes a nitro group, a sulfonyl group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine typically involves multiple steps. One common method starts with the nitration of a methylbenzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine and sulfonyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine
  • 2-Methyl-5-nitrobenzenesulfonyl chloride
  • Methyl 5-(2-((dichloromethyl)sulfonyl)-2-(5-nitro-2-furyl)vinyl)-2-furoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-methyl-1-(5-nitro-2-propan-2-ylsulfonylphenyl)methanamine

InChI

InChI=1S/C11H16N2O4S/c1-8(2)18(16,17)11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3

InChI Key

YXTVWJUXSNZRJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CNC

Origin of Product

United States

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